REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:8]1[CH2:13][CH2:12][O:11]CC1.OO>C1COC(N2C(=O)NC(=O)C(F)=C2)C1.O>[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7].[C:13]1([C:12](=[CH:6][CH:1]=[CH:2][CH:3]=1)[OH:11])[OH:8]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
C1CC(OC1)N2C=C(C(=O)NC2=O)F
|
Name
|
|
Quantity
|
6 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred further for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stirrer, a cooler and a temperature indicator were provided to a four-necked flask
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
reached 70° C.
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:8]1[CH2:13][CH2:12][O:11]CC1.OO>C1COC(N2C(=O)NC(=O)C(F)=C2)C1.O>[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7].[C:13]1([C:12](=[CH:6][CH:1]=[CH:2][CH:3]=1)[OH:11])[OH:8]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
C1CC(OC1)N2C=C(C(=O)NC2=O)F
|
Name
|
|
Quantity
|
6 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred further for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stirrer, a cooler and a temperature indicator were provided to a four-necked flask
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
reached 70° C.
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:8]1[CH2:13][CH2:12][O:11]CC1.OO>C1COC(N2C(=O)NC(=O)C(F)=C2)C1.O>[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7].[C:13]1([C:12](=[CH:6][CH:1]=[CH:2][CH:3]=1)[OH:11])[OH:8]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
C1CC(OC1)N2C=C(C(=O)NC2=O)F
|
Name
|
|
Quantity
|
6 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred further for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stirrer, a cooler and a temperature indicator were provided to a four-necked flask
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
reached 70° C.
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |